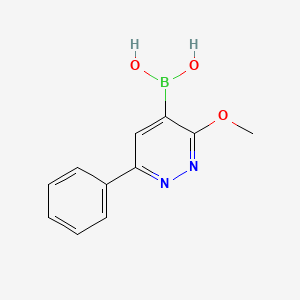
Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- is an organic compound with the molecular formula C11H11BN2O3. It is a derivative of boronic acid, characterized by the presence of a boron atom bonded to a 3-methoxy-6-phenyl-4-pyridazinyl group.
準備方法
The synthesis of Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between boronic acids and halides or triflates. The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as water or ethanol) . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
化学反応の分析
Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles. Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and electrophiles (such as alkyl halides).
科学的研究の応用
Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: This compound can be used in the development of molecular probes for detecting biomolecules, such as sugars and amino acids, due to its ability to form reversible covalent complexes with these molecules.
Medicine: Boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors, which can be used in the treatment of diseases such as cancer.
Industry: It is used in the development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用機序
The mechanism of action of Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- involves its ability to act as a Lewis acid, forming reversible covalent complexes with molecules containing vicinal diols or other Lewis base donors. This property allows it to interact with various molecular targets, such as enzymes and receptors, modulating their activity. In the case of enzyme inhibition, the boronic acid group can form a covalent bond with the active site serine residue of serine proteases, blocking their catalytic activity .
類似化合物との比較
Similar compounds to Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- include:
3-Methoxyphenylboronic acid: This compound has a similar structure but lacks the pyridazinyl group, making it less versatile in certain applications.
4-Methoxyphenylboronic acid: Similar to 3-methoxyphenylboronic acid, but with the methoxy group in the para position, affecting its reactivity and binding properties.
Phenylboronic acid: A simpler boronic acid derivative without the methoxy or pyridazinyl groups, commonly used in organic synthesis.
Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties, making it valuable in a variety of scientific and industrial applications.
特性
分子式 |
C11H11BN2O3 |
|---|---|
分子量 |
230.03 g/mol |
IUPAC名 |
(3-methoxy-6-phenylpyridazin-4-yl)boronic acid |
InChI |
InChI=1S/C11H11BN2O3/c1-17-11-9(12(15)16)7-10(13-14-11)8-5-3-2-4-6-8/h2-7,15-16H,1H3 |
InChIキー |
RINYKASHDLYLAF-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NN=C1OC)C2=CC=CC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















